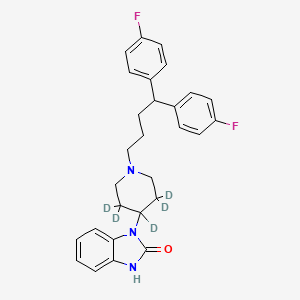

Pimozide-d5 (Major)

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H29F2N3O |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |

InChI Key |

YVUQSNJEYSNKRX-SQXKFXMRSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Pimozide Derivatives

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic structures is achieved through several established methods. A primary technique is hydrogen-deuterium exchange (HDX), where hydrogen atoms in a molecule are swapped for deuterium atoms. mdpi.com This can be catalyzed by acids, bases, or metal catalysts. mdpi.com Acid- and base-catalyzed HDX often involves enolization, making it effective for incorporating deuterium at activated carbon centers. mdpi.com

Transition-metal catalysts, particularly those based on iridium, palladium, and rhodium, are highly effective for directing deuterium incorporation to specific positions, such as the ortho-position of aromatic rings. snnu.edu.cnthieme-connect.com For instance, iridium complexes are noted for their versatility in hydrogen isotope exchange (HIE) reactions. snnu.edu.cn Another common strategy involves the use of deuterated reagents in a multi-step synthesis. This can include using deuterium gas (D2) for reductions of unsaturated bonds or employing metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD4) for the reduction of functional groups. snnu.edu.cnnih.gov These methods often require starting materials that have been pre-functionalized to allow for the specific introduction of deuterium. snnu.edu.cn

Multi-step Synthesis Routes for Pimozide-d5 Production

The production of Pimozide-d5 is a multi-step process that involves the careful construction of the molecule from deuterated precursors. While specific details for "Pimozide-d5 (Major)" are proprietary, a general understanding can be constructed from related patented syntheses of deuterated pimozide (B1677891) analogues, such as Pimozide-d4. google.com

The synthesis typically begins with a deuterated precursor. For example, a synthesis route for a related compound, pimozide-d4, starts with 4-bromofluorobenzene-d4. google.com This precursor is then converted into a Grignard reagent, which is a key step for building the carbon skeleton of the final molecule. google.com The deuterated phenyl rings are a crucial component of the final pimozide structure.

Following the initial Grignard reaction, a series of intermediate derivatization steps are required to build the final molecule. A patented method for a d4 analogue involves reacting the initial intermediate with thionyl chloride, followed by a hydrogenation step using a palladium on carbon catalyst. google.com The choice of solvent and base is critical for optimizing reaction conditions. Solvents such as DMF, acetonitrile, and ethanol (B145695) are commonly used, with bases like triethylamine (B128534) or potassium carbonate. google.com Catalysts like potassium iodide may also be added to improve reaction efficiency. google.com Reaction times and temperatures are carefully controlled to maximize yield and purity; for example, reactions might be run for 2-6 hours at temperatures ranging from 20°C to 100°C depending on the step. google.com

After the synthesis is complete, the deuterated product must be separated from non-deuterated or partially deuterated species and other reaction impurities. Common purification techniques in organic synthesis include crystallization, liquid-liquid extraction, and flash chromatography. chromatographyonline.com High-performance liquid chromatography (HPLC) is a powerful tool for isolating the desired product with high purity. chromatographyonline.comansto.gov.au Techniques like stacked injections in preparative HPLC can be used to improve throughput and reduce solvent consumption. chromatographyonline.com The final isolated product's purity is then rigorously assessed.

Intermediate Derivatization and Reaction Optimization

Isotopic Purity Assessment and Characterization of Synthetic Products

Determining the isotopic purity and confirming the structural integrity of the final product are critical final steps. rsc.org This is essential to ensure that the desired level and location of deuteration have been achieved.

A combination of analytical techniques is employed for this purpose. rsc.organsto.gov.au

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used to determine the isotopic enrichment of the compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio, scientists can quantify the relative abundance of molecules containing different numbers of deuterium atoms (isotopologues). nih.govrsc.org

The combination of these techniques provides a comprehensive characterization of the synthetic product, confirming its chemical identity, structural integrity, and isotopic purity. rsc.orgrsc.org The isotopic enrichment is a key parameter, representing the mole fraction of the deuterium isotope at the labeled positions. isotope.com

Advanced Analytical Techniques Employing Pimozide D5

Role of Stable Isotope-Labeled Compounds as Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) compounds are crucial in quantitative bioanalysis, particularly in mass spectrometry-based methods. acanthusresearch.commusechem.com Pimozide-d5, a deuterated form of the antipsychotic drug pimozide (B1677891), serves as an exemplary internal standard. lgcstandards.com The core principle behind using a SIL internal standard is that it is chemically almost identical to the analyte of interest—in this case, pimozide—but has a different mass due to the presence of heavier isotopes like deuterium (B1214612) (²H or D). acanthusresearch.com This subtle yet significant difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.comscioninstruments.com

The primary function of an internal standard is to correct for variability that can occur during sample preparation and analysis. scioninstruments.com Complex biological matrices, such as plasma or urine, often require extensive preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation before the sample can be analyzed. scioninstruments.comnih.gov These processes can lead to analyte loss. Since the SIL internal standard, like Pimozide-d5, behaves almost identically to the unlabeled analyte, it experiences similar losses during these steps. acanthusresearch.com By measuring the ratio of the analyte to the known concentration of the internal standard, analysts can accurately quantify the analyte's concentration in the original sample, effectively compensating for these variations. scioninstruments.com

Furthermore, SIL internal standards are instrumental in correcting for "matrix effects" in mass spectrometry. musechem.comscioninstruments.com Matrix effects arise when other components in the sample either enhance or suppress the ionization of the analyte, leading to inaccurate measurements. scioninstruments.com Because the SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. lgcstandards.com This allows for the normalization of the analyte signal, leading to more accurate and reproducible results. acanthusresearch.commusechem.com The use of SIL internal standards like Pimozide-d5 is widely recognized for improving the precision, accuracy, and robustness of bioanalytical methods. musechem.comscispace.com

Mass Spectrometry (MS)-Based Methodologies for Quantification

Mass spectrometry (MS) has become a cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. scioninstruments.comscispace.com When coupled with chromatographic separation techniques, it provides a powerful platform for the accurate measurement of drugs and their metabolites in biological fluids. The use of a stable isotope-labeled internal standard, such as Pimozide-d5, is particularly advantageous in MS-based assays. scispace.com

The mass spectrometer differentiates ions based on their mass-to-charge ratio (m/z). Since Pimozide-d5 has a higher molecular weight than pimozide due to the deuterium atoms, it will have a distinct m/z value. acanthusresearch.comlgcstandards.com This allows the instrument to measure the signals of both the analyte and the internal standard simultaneously and independently. The ratio of the analyte's signal intensity to that of the internal standard is then used for quantification, which corrects for fluctuations in the instrument's response and ionization efficiency. scioninstruments.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique widely used for quantitative bioanalysis. In this method, liquid chromatography first separates the components of a mixture, and then tandem mass spectrometry provides structural information and quantification. The use of a stable isotope-labeled internal standard like Pimozide-d5 is considered the gold standard for LC-MS/MS quantification. scispace.com

In a typical LC-MS/MS method for pimozide, both pimozide and Pimozide-d5 co-elute from the LC column and enter the mass spectrometer. nih.gov The instrument is often operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for both the analyte and the internal standard is selected and fragmented. researchgate.net A specific product ion for each is then monitored for quantification. This process significantly enhances the selectivity of the assay, minimizing interference from other compounds in the matrix. researchgate.net

For instance, a validated LC-MS/MS method for the simultaneous determination of multiple antipsychotics, including pimozide, in human plasma demonstrated high efficiency and accuracy. uantwerpen.be While this particular study did not specify the use of Pimozide-d5, it highlights the suitability of the LC-MS/MS platform for such analyses. The use of a deuterated internal standard like Pimozide-d5 would further enhance the reliability of such methods by compensating for matrix effects and variations in extraction recovery. scispace.comuantwerpen.be

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. While less common for large molecules like pimozide compared to LC-MS, GC-MS can be employed, often requiring a derivatization step to increase the volatility of the analyte.

When using GC-MS, a stable isotope-labeled internal standard like Pimozide-d5 is equally beneficial. It would co-elute with the derivatized pimozide and exhibit similar behavior during ionization and fragmentation in the mass spectrometer. uc.pt This allows for accurate quantification by correcting for variability in the derivatization reaction, injection volume, and instrument response. uc.pt A study on the GC-MS analysis of antipsychotic drugs, including pimozide, after derivatization demonstrates the feasibility of this approach. japsonline.com The use of Pimozide-d5 as an internal standard in such a method would be crucial for achieving the necessary precision and accuracy for bioanalytical applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Validation Parameters for Analytical Methods Using Pimozide-d5 as Internal Standard

Method validation is a critical process in bioanalysis to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. When using Pimozide-d5 as an internal standard for the quantification of pimozide, several key validation parameters must be assessed.

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. uni-regensburg.de To determine linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of pimozide and a constant concentration of Pimozide-d5. The peak area ratio of pimozide to Pimozide-d5 is then plotted against the concentration of pimozide. innovareacademics.in

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. innovareacademics.in For pimozide, various studies have established different linear ranges depending on the specific method and instrumentation. For example, an HPLC method with fluorescence detection showed linearity for pimozide concentrations between 1 and 50 ng/mL. nih.gov Another RP-HPLC method demonstrated linearity in the range of 5-100 µg/ml. innovareacademics.in An LC-ESI/MS method had a linear range of 0.025–12.800 ng/mL. nih.gov The use of Pimozide-d5 as an internal standard helps to ensure the consistency and reliability of these calibration curves. scispace.com

Table 1: Examples of Linearity and Calibration Ranges for Pimozide Analysis

| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |

| HPLC-Fluorescence nih.gov | Not specified | 1–50 ng/mL | >0.99 |

| RP-HPLC innovareacademics.in | Propyphenazone | 5–100 µg/mL | Not specified |

| LC-ESI/MS nih.gov | Cinnarizine | 0.025–12.800 ng/mL | >0.99 |

| LC-MS researchgate.net | Not specified | 1-200 g/ml | Not specified |

| LC-MS/MS mdpi.com | Dalargin | 0.5–20 ng/mL | 0.998–0.999 |

This table is for illustrative purposes and includes data from methods using different internal standards, as specific data for Pimozide-d5 was not available in the search results.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. innovareacademics.in The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. innovareacademics.in

For bioanalytical methods, the LOQ is a more critical parameter as it defines the lower end of the calibration range. innovareacademics.in The determination of LOD and LOQ is essential for methods used to measure low concentrations of drugs, such as in pharmacokinetic studies. Several studies have reported the LOD and LOQ for pimozide using various analytical techniques. An HPLC method with fluorescence detection reported a quantification limit of 1 ng/ml. nih.gov An RP-HPLC method found the LOD and LOQ to be 0.553 µg/ml and 1.678 µg/ml, respectively. innovareacademics.in A highly sensitive LC-ESI/MS method established a lower limit of quantification of 0.02 ng/mL. nih.gov The use of Pimozide-d5 as an internal standard contributes to achieving low and reproducible detection and quantification limits by improving the signal-to-noise ratio and compensating for analytical variability. scispace.com

Table 2: Examples of Detection and Quantification Limits for Pimozide Analysis

| Analytical Method | LOD | LOQ |

| HPLC-Fluorescence nih.gov | Not specified | 1 ng/mL |

| RP-HPLC innovareacademics.in | 0.553 µg/mL | 1.678 µg/mL |

| LC-ESI/MS nih.gov | Not specified | 0.02 ng/mL |

| Spectrofluorimetric Method ymerdigital.com | 7.28 ng/mL | 21.85 ng/mL |

This table is for illustrative purposes and includes data from methods that may not have used Pimozide-d5 as an internal standard, as specific data was not available in the search results.

Precision and Accuracy Assessments

The validation of bioanalytical methods is a critical step to ensure the reliability of quantitative data. Precision and accuracy are fundamental parameters in this validation process. pmda.go.jpajpsonline.com Pimozide-d5, as an internal standard, plays a pivotal role in minimizing the variability inherent in sample preparation and instrumental analysis, thereby enhancing the precision and accuracy of the quantification of Pimozide.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), which should not exceed 15% for most concentration levels, except at the lower limit of quantification (LLOQ), where a CV of up to 20% is generally acceptable. ajpsonline.comrrml.ro

Accuracy denotes the closeness of the mean test results obtained by the method to the true concentration of the analyte. rrml.ro It is expressed as a percentage of the nominal concentration. For a method to be considered accurate, the mean value should be within ±15% of the actual value, with an allowance of up to ±20% at the LLOQ. pmda.go.jpajpsonline.com

The use of Pimozide-d5 helps to correct for potential losses of the analyte during sample processing and for variations in instrument response. Because Pimozide-d5 is chemically identical to Pimozide, it exhibits similar behavior during extraction and chromatographic separation. However, its different mass allows it to be distinguished by a mass spectrometer. By adding a known amount of Pimozide-d5 to each sample, the ratio of the analyte's response to the internal standard's response can be used for quantification, which corrects for procedural inconsistencies.

Table 1: Representative Precision and Accuracy Data for a Bioanalytical Method Using Pimozide-d5

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | < 10% | < 12% | 95 - 105% | 93 - 107% |

| Medium QC | < 8% | < 10% | 97 - 103% | 96 - 104% |

| High QC | < 7% | < 9% | 98 - 102% | 97 - 103% |

This table presents typical acceptance criteria and hypothetical performance data for a validated bioanalytical assay and does not represent actual experimental results for Pimozide-d5 without a specific cited source.

Matrix Effects and Recovery Evaluation

When analyzing biological samples such as plasma or urine, endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect . nih.gov Pimozide-d5 is instrumental in assessing and compensating for these matrix effects. europa.eu

The matrix effect is quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like Pimozide-d5 is the most effective way to correct for matrix effects, as it is expected to experience similar signal suppression or enhancement as the unlabeled analyte. nih.gov For a method to be considered free of significant matrix effects, the coefficient of variation of the response ratios of the post-extraction spiked samples from different biological sources should be within an acceptable range, typically ≤15%. europa.eu

Recovery is the efficiency of the extraction procedure for an analytical method. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard that represents 100% recovery. biotage.com Consistent and reproducible recovery is more critical than achieving 100% recovery. Pimozide-d5 helps to normalize the results, correcting for any variability in the extraction efficiency between samples.

Table 2: Illustrative Matrix Effect and Recovery Data

| Parameter | Low Concentration | Medium Concentration | High Concentration |

| Matrix Factor | 0.95 - 1.05 | 0.97 - 1.03 | 0.98 - 1.02 |

| Recovery (%) | 85 ± 5 | 88 ± 4 | 90 ± 3 |

| IS Normalized Recovery (%) | 98 - 102 | 99 - 101 | 99 - 101 |

This table illustrates the type of data generated during the evaluation of matrix effects and recovery. The values are hypothetical and serve as an example of what would be expected in a well-validated method.

Spectroscopic Applications for Isotopic Analysis

Beyond its primary role as an internal standard in chromatography-mass spectrometry, the isotopic labeling in Pimozide-d5 allows for its use in various spectroscopic techniques for structural and isotopic purity assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Determination

Deuterium NMR (²H NMR) spectroscopy is a powerful, non-destructive technique for determining the level and position of deuterium enrichment in a molecule. sigmaaldrich.com For Pimozide-d5, ²H NMR can be used to confirm that the deuterium atoms are located at the specified positions and to quantify the isotopic purity. sigmaaldrich.comnih.gov The absence of signals from natural abundance protons in ²H NMR spectra results in a clean baseline, allowing for accurate integration of the deuterium signals. sigmaaldrich.com This is crucial for ensuring the quality of the internal standard, as its isotopic purity directly impacts the accuracy of the quantitative bioanalytical methods it is used in.

Infrared (IR) and Raman Spectroscopy in Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the chemical structure of a molecule. kurouskilab.comnih.gov The substitution of hydrogen with deuterium atoms in Pimozide-d5 results in a shift of the vibrational frequencies of the C-D bonds compared to the C-H bonds in unlabeled Pimozide.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C-D stretching vibrations in Pimozide-d5 will appear at lower frequencies (typically around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹). This isotopic shift can be used to confirm the presence and general location of deuterium within the molecule.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. Similar to IR, C-D vibrational modes will be shifted to lower wavenumbers in the Raman spectrum. esa.int This technique can provide complementary information to IR, particularly for non-polar bonds, and can be used for the structural characterization of Pimozide-d5. researchgate.netresearchgate.net

Both techniques can be used as part of the quality control process for Pimozide-d5, ensuring its structural integrity and confirming the isotopic labeling.

Applications in Pre Clinical Pharmacokinetics and Drug Metabolism Research

Elucidation of Metabolic Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a strategic approach used in drug discovery and development to investigate the metabolic fate of a compound. nih.gov The substitution of hydrogen with its stable isotope, deuterium, creates a heavier, stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. acs.org This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect. acs.org By strategically placing deuterium atoms at sites susceptible to metabolism, researchers can modulate the rate of biotransformation. researchgate.net This allows for a more detailed investigation of complex metabolic pathways, helping to identify which routes are primary and which are minor. acs.org Pimozide-d5 is designed for this purpose, enabling researchers to probe the intricate metabolic pathways of Pimozide (B1677891). vulcanchem.com

In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays measure the rate at which a compound is metabolized by liver enzyme systems, providing data to estimate its intrinsic clearance and half-life. if-pan.krakow.pl When studying Pimozide-d5 alongside its non-labeled counterpart, researchers can directly assess the impact of deuteration on metabolic stability. A slower rate of metabolism for Pimozide-d5 would indicate that the sites of deuteration are key locations for metabolic attack.

Two primary in vitro systems are employed for metabolic stability studies: liver microsomes and hepatocytes. altex.org

Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells. nih.gov They are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. altex.orgpreci.bio Human liver microsomes (HLMs) are frequently used to study CYP-mediated metabolic pathways in a simplified system, though they generally lack the full complement of Phase II enzymes and cellular cofactors. altex.orgescholarship.org

Enzyme kinetic studies are performed to quantify the rate of metabolism and the affinity of an enzyme for a substrate. if-pan.krakow.pl These experiments typically determine the Michaelis-Menten constants: Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of reaction). if-pan.krakow.pl The ratio of Vmax to Km gives the intrinsic clearance (CLint), a measure of the enzyme's catalytic efficiency. if-pan.krakow.pl

For Pimozide, kinetic parameters for its major metabolic pathways have been determined in human liver microsomes (HLMs) and using recombinant CYP enzymes. These studies reveal a complex picture with contributions from multiple enzymes and pathways. The use of Pimozide-d5 helps to dissect these overlapping reactions.

Table 1: Enzyme Kinetic Parameters for the Formation of Major Pimozide Metabolites

| Metabolic Reaction | Enzyme System | Km (nM) | Vmax (pmol/min/mg or pmol/min/pmol) | Source |

|---|---|---|---|---|

| 5-Hydroxylation | Recombinant CYP2D6 | ~82 | ~0.78 pmol/min/pmol | nih.govresearchgate.net |

| Pooled HLMs | ~2200 | ~59 pmol/min/mg | nih.govresearchgate.net | |

| N-Dealkylation (to DHPBI) | Recombinant CYP3A4 | ~1300 | ~2.6 pmol/min/pmol | nih.govresearchgate.net |

| Pooled HLMs | ~3900 | ~600 pmol/min/mg | nih.govresearchgate.net |

This table presents data for the non-deuterated parent compound, Pimozide, which Pimozide-d5 is used to study.

Microsomal and Hepatocyte Incubation Systems

Identification and Characterization of Pimozide-d5 Metabolites

A significant application of Pimozide-d5 is in metabolite identification. The known mass shift of five daltons between the parent compound and its deuterated analog allows for easy tracking of drug-related material in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com

The metabolism of Pimozide is extensive, primarily occurring in the liver. e-lactancia.orghres.ca Research has identified several key metabolites. The use of Pimozide-d5 helps confirm that the observed signals in an LC-MS analysis correspond to these metabolites and not to endogenous background ions. The main biotransformation pathways for Pimozide are N-dealkylation and hydroxylation. nih.govpharmgkb.org

Table 2: Major Metabolites of Pimozide

| Metabolite Name | Formation Pathway | Primary CYP Isoform(s) | Source |

|---|---|---|---|

| 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) | N-dealkylation | CYP3A4, CYP1A2 | nih.govnih.govpharmgkb.org |

| 5-Hydroxypimozide | Aromatic Hydroxylation | CYP2D6 | nih.govresearchgate.netpharmgkb.org |

This table describes metabolites of the parent compound, Pimozide. Studies with Pimozide-d5 are designed to elucidate these specific pathways.

Cytochrome P450 (CYP) Isoform Contributions to Pimozide Metabolism Using Deuterated Analogues

Studies on Pimozide have established that its metabolism is catalyzed mainly by CYP3A4 and CYP2D6, with a minor contribution from CYP1A2. nih.govnih.govplos.org CYP3A4 primarily mediates the N-dealkylation pathway to form DHPBI, while CYP2D6 is responsible for hydroxylation. nih.govpharmgkb.org

While N-dealkylation was initially considered the main metabolic route, more recent studies have highlighted the significant role of CYP2D6-mediated hydroxylation. nih.govresearchgate.net These studies identified two novel metabolites, 5-hydroxypimozide and 6-hydroxypimozide, and demonstrated that their formation is almost exclusively catalyzed by CYP2D6. nih.govpharmgkb.org

The formation rate of these hydroxylated metabolites shows a strong correlation with the abundance of CYP2D6 protein in human liver microsomes from different individual donors, confirming the enzyme's primary role in this pathway. nih.govresearchgate.net In fact, 5-hydroxypimozide was identified as the major metabolite produced by recombinant CYP2D6. nih.govresearchgate.net The use of Pimozide-d5, particularly if deuteration occurs on the benzimidazolinone ring system, would be expected to slow this hydroxylation, providing direct evidence of the importance of the CYP2D6 pathway.

Table 3: Correlation of Pimozide Metabolite Formation with CYP Isoform Abundance in Human Liver Microsomes

| Metabolite | Correlated CYP Isoform | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| 5-Hydroxypimozide | CYP2D6 | 0.94 | nih.govresearchgate.net |

| 6-Hydroxypimozide | CYP2D6 | 0.86 | nih.govresearchgate.net |

This table presents data for the non-deuterated parent compound, Pimozide.

CYP3A4-Mediated N-Dealkylation Pathways

The metabolism of pimozide is extensive and primarily occurs in the liver through N-dealkylation, a process largely catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.comfda.govfda.gov This metabolic pathway leads to the formation of two major metabolites: 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid. fda.govfda.gov

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the roles of different P450 isoforms in pimozide metabolism. Research has shown that while CYP3A4 is the principal enzyme responsible for the N-dealkylation of pimozide to its major metabolite, 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI), other enzymes like CYP1A2 and CYP2D6 also contribute to its biotransformation. drugbank.comnih.govnih.gov Specifically, CYP3A4 is primarily responsible for the formation of DHPBI, while CYP2D6 is the main enzyme involved in the production of 5-hydroxypimozide. nih.govpharmgkb.org

The use of deuterated standards like Pimozide-d5 in such in vitro assays allows for precise quantification of the metabolites formed, thereby providing detailed kinetic data on the specific contributions of enzymes like CYP3A4 to the N-dealkylation process. This is crucial for understanding the drug's metabolic clearance and predicting potential drug-drug interactions. The kinetic parameters for these reactions in pooled human liver microsomes have been determined, further defining the metabolic profile of pimozide. nih.govnih.gov

Table 1: Key Enzymes and Metabolites in Pimozide Metabolism

| Enzyme | Primary Metabolic Pathway | Major Metabolite(s) |

|---|---|---|

| CYP3A4 | N-dealkylation | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) nih.govnih.gov |

| CYP2D6 | Hydroxylation | 5-hydroxypimozide nih.govpharmgkb.org |

| CYP1A2 | N-dealkylation (minor role) | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) drugbank.comfda.gov |

Pharmacokinetic Profiling in Pre-clinical Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is a cornerstone of pre-clinical development. bioivt.com Deuterated compounds like Pimozide-d5 are invaluable in these investigations.

Non-human Mammalian Model Applications of Deuterated Compounds

Deuterated compounds are frequently used in non-human mammalian models to study pharmacokinetics. researchgate.netgabarx.com The substitution of hydrogen with deuterium can alter the metabolic rate of a drug, often leading to a longer half-life and increased systemic exposure. researchgate.netfrontiersin.orgresearchgate.net This "deuterium kinetic isotope effect" (DKIE) arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. frontiersin.orgclearsynthdiscovery.comcdnsciencepub.com

In pre-clinical studies, this property allows for a more detailed examination of a drug's pharmacokinetic profile. By comparing the pharmacokinetics of a deuterated compound to its non-deuterated counterpart in animal models, researchers can gain insights into metabolic stability and clearance mechanisms. clearsynthdiscovery.com This information is critical for predicting human pharmacokinetics and designing clinical trials. bioivt.com While specific studies on Pimozide-d5 in non-human mammalian models are not detailed in the provided search results, the general application of deuterated compounds in this context is well-established. researchgate.netfrontiersin.org

Mechanistic Studies on Absorption and Distribution in Cellular Systems

In vitro cellular systems, such as Caco-2 cell monolayers, are widely used to investigate the mechanisms of drug absorption and distribution. pharmgkb.orgnih.gov These models are particularly useful for studying the role of drug transporters, such as P-glycoprotein (P-gp), in drug efflux. nih.gov

Studies have shown that pimozide is a substrate for P-gp, an efflux transporter that can limit its absorption in the gastrointestinal tract. nih.govnih.gov In vitro transport assays using Caco-2 cells and LLC-GA5-CoL150 cells (which overexpress P-gp) have demonstrated that the efflux of pimozide can be inhibited by other drugs, potentially leading to increased absorption and higher blood concentrations. pharmgkb.orgnih.govnih.gov The use of a deuterated internal standard like Pimozide-d5 in these assays is essential for the accurate measurement of pimozide transport across the cell monolayers, allowing for the determination of transport kinetics and the impact of inhibitors.

Assessment of Drug-Drug Interactions Using Deuterated Probes (In Vitro)

The potential for drug-drug interactions (DDIs) is a major consideration in drug development. mdpi.com In vitro systems are crucial for identifying and characterizing these interactions early in the process.

Deuterated compounds can serve as sensitive probes for assessing the inhibitory or inductive potential of new chemical entities on drug-metabolizing enzymes. fda.gov Given that pimozide is metabolized by multiple CYP enzymes, particularly CYP3A4, it is susceptible to DDIs with drugs that inhibit or induce these enzymes. fda.gove-lactancia.org

In vitro DDI studies often involve incubating a probe substrate (like pimozide) with human liver microsomes in the presence and absence of a potential inhibitor. The use of a deuterated internal standard, such as Pimozide-d5, allows for precise quantification of the probe substrate and its metabolites via mass spectrometry. This enables the determination of the inhibitory potency (e.g., IC50 or Ki values) of the test compound.

Research has shown that the inhibition of CYP3A4 should ideally be evaluated using multiple probe substrates due to the enzyme's flexible active site. mdpi.comnih.gov Pimozide, along with its deuterated analog, can be a valuable tool in this context. For example, studies have investigated the interaction of pimozide with inhibitors of CYP3A4 and P-gp, revealing the potential for significant DDIs. nih.govfrontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Pimozide-d5 (Major) |

| Pimozide |

| 1-(4-piperidyl)-2-benzimidazolinone |

| 4,4-bis(4-fluorophenyl) butyric acid |

| 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) |

Exploration of Isotope Effects and Mechanistic Probes in Research

Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. ebsco.com The deuterium (B1214612) KIE is particularly useful in studying the metabolism of drugs, many of which are processed by cytochrome P450 (P450) enzymes. nih.govnih.gov

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.govlibretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.org This difference in bond energy can lead to a slower reaction rate if the C-H bond cleavage is part of the rate-determining step of the reaction. acs.orgacs.org This phenomenon, known as the primary kinetic isotope effect, is expressed as the ratio of the reaction rates (kH/kD). libretexts.org

In the context of drug metabolism, P450 enzymes often catalyze oxidation reactions that involve the cleavage of a C-H bond. nih.gov If a significant KIE is observed upon deuteration of a drug molecule at a specific site, it provides strong evidence that C-H bond abstraction at that position is a rate-limiting or partially rate-limiting step in its metabolism. nih.gov This strategy has been recognized as a valuable tool in drug discovery to modulate metabolic stability. acs.orggoogle.com For example, deuteration at metabolically labile sites can slow down the rate of metabolic clearance, potentially altering a drug's pharmacokinetic profile. nih.govgoogle.com

Table 1: Theoretical Impact of Deuterium Substitution on Reaction Parameters

| Parameter | Effect of Deuterium Substitution | Rationale |

| Bond Dissociation Energy | Increased | The C-D bond is stronger than the C-H bond. libretexts.org |

| Zero-Point Energy | Decreased | The heavier deuterium atom leads to a lower vibrational frequency and zero-point energy. libretexts.org |

| Reaction Rate (k) | Decreased (if C-H bond breaking is rate-limiting) | Higher activation energy is required to cleave the stronger C-D bond. ebsco.com |

| Physicochemical Properties | Negligible Change | Deuterium and hydrogen are nearly identical in size and shape, preserving the drug's ability to bind to its target. google.com |

This table is generated based on established principles of kinetic isotope effects.

Deuterium's Influence on Reaction Rates and Mechanisms

Mechanistic Studies on Receptor Binding and Ligand Interactions

Pimozide-d5 serves as a critical tool in studies aimed at understanding the intricate interactions between a ligand (the drug) and its biological target. Pimozide's primary mechanism of action involves antagonizing the dopamine (B1211576) D2 receptor. drugbank.comresearchgate.net

Receptor occupancy (RO) assays are used to measure the percentage of a specific receptor population that is bound by a drug at a given time. precisionformedicine.combioagilytix.com This measurement is a critical pharmacodynamic biomarker that helps in establishing a drug's dose-response relationship. precisionformedicine.com Techniques like Positron Emission Tomography (PET) are often used in pre-clinical and clinical settings to visualize and quantify the occupancy of receptors in the brain. nih.govnih.gov

In these studies, a radiolabeled ligand that binds to the target receptor is administered, and the signal is measured. nih.gov To determine the occupancy by a non-radiolabeled drug like pimozide (B1677891), researchers compare the signal in the presence and absence of the drug. nih.gov Pimozide-d5 is essential in the analytical phase of these studies, particularly when methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure the plasma concentration of the drug. As a stable isotope-labeled internal standard, Pimozide-d5 behaves identically to the non-deuterated drug during sample extraction and ionization but is distinguishable by its higher mass. This allows for precise and accurate quantification of the pimozide concentration in samples, which is then correlated with the observed receptor occupancy data from PET scans.

Table 2: Example Data from a Hypothetical Receptor Occupancy Study

| Drug Concentration (ng/mL) | Receptor Occupancy (%) | Method of Quantification | Internal Standard |

| 5 | 35% | PET Imaging / LC-MS | Pimozide-d5 |

| 15 | 68% | PET Imaging / LC-MS | Pimozide-d5 |

| 30 | 85% | PET Imaging / LC-MS | Pimozide-d5 |

| 50 | 92% | PET Imaging / LC-MS | Pimozide-d5 |

This table illustrates the type of data generated in RO studies where Pimozide-d5 would be used for accurate drug level quantification.

Beyond static occupancy, understanding the dynamics of how a ligand binds to and dissociates from its receptor is crucial. Deuterium labeling is an effective method for tracing a molecule through complex biological systems without altering its inherent binding properties. researchgate.netresearchgate.net Because the substitution of hydrogen with deuterium does not significantly change the size, shape, or electronic properties of the molecule, Pimozide-d5 is expected to interact with the dopamine D2 receptor and other potential targets, such as GPR143, in the same manner as unlabeled pimozide. google.comnih.gov

This allows Pimozide-d5 to be used in sophisticated analytical techniques to study ligand-target dynamics. For instance, in studies investigating protein-ligand interactions using mass spectrometry, the mass difference allows for the clear identification of the bound ligand. researchgate.net It can also be used in metabolic tracing studies to follow the transformation of the parent drug into its metabolites while still bound to or interacting with target proteins, providing a dynamic view of the drug's lifecycle at its site of action. researchgate.netresearchgate.net

Quantification of Receptor Occupancy in Pre-clinical Models

Membrane Permeability and Transport Studies in In Vitro Systems

A drug's ability to cross biological membranes, such as the intestinal wall after oral administration or the blood-brain barrier to act on the central nervous system, is a fundamental aspect of its pharmacokinetic profile. mdpi.comresearchgate.net In vitro systems are widely used to predict a compound's permeability. mdpi.com

Commonly used methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2. mdpi.com In these assays, the rate at which a compound passes from a donor compartment to a receiver compartment across a membrane (either artificial or a cell monolayer) is measured. acs.org The quantification of the compound in the receiver compartment is typically performed using LC-MS.

In this context, Pimozide-d5 is an ideal internal standard. It is added to samples to account for any variability or loss during sample preparation and analysis. Because its physicochemical properties (e.g., lipophilicity, polarity) are virtually identical to those of pimozide, it is assumed to have the same permeability characteristics. acs.org Therefore, its consistent recovery provides a reliable reference against which the amount of unlabeled pimozide that has crossed the membrane can be accurately calculated, ensuring the integrity and reproducibility of the permeability data. mdpi.com

Role in Drug Discovery and Development Research Tools

Leveraging Deuterated Analogues for Lead Optimization Research

In lead optimization, the goal is to refine a promising drug candidate to improve its pharmacological and pharmacokinetic profile. Deuterated analogues like Pimozide-d5 are instrumental in this process, primarily through the study of the deuterium (B1214612) kinetic isotope effect (KIE).

The KIE is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of that metabolic reaction . This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism, often catalyze reactions involving C-H bond oxidation .

By comparing the metabolic stability of Pimozide (B1677891) with that of Pimozide-d5 in vitro (e.g., using human liver microsomes), researchers can achieve the following:

Identify Metabolic Soft Spots: If Pimozide-d5 shows significantly slower metabolism compared to its non-labeled counterpart, it strongly suggests that the deuterated positions are primary sites of metabolic attack.

Quantify Metabolic Improvement: The degree of metabolic stabilization can be precisely measured, providing quantitative data on the potential benefits of "deuterium switching." This strategy involves creating a new chemical entity by strategically placing deuterium on a lead compound to enhance its metabolic profile, potentially leading to improved half-life, reduced dosing frequency, and lower patient-to-patient variability in exposure .

Pimozide-d5 serves as a proof-of-concept tool to validate whether this is a viable optimization strategy for Pimozide or structurally related compounds.

| Parameter | Pimozide (Hypothetical) | Pimozide-d5 (Hypothetical) | Implication of Change |

|---|---|---|---|

| Metabolic Clearance (CL) | 150 L/h | 105 L/h | 30% reduction in clearance rate due to slower metabolism at the deuterated site. |

| Half-life (t½) | 55 h | 78 h | Increased half-life, suggesting a longer duration of action. |

| Area Under the Curve (AUC) | 650 ng·h/mL | 928 ng·h/mL | Increased systemic exposure for the same dose, reflecting reduced first-pass metabolism. |

Contribution to Understanding Fundamental Biological Processes

Pimozide-d5 is a critical tracer for elucidating the metabolic fate and disposition of Pimozide within a biological system. Its use in mass spectrometry-based analysis provides unambiguous identification of drug-related molecules in complex biological matrices like plasma, urine, or tissue homogenates.

A key research application is metabolite identification . When a mixture of Pimozide and Pimozide-d5 is administered in an in vitro or in vivo model, every resulting metabolite will appear in the mass spectrum as a unique isotopic doublet—a pair of peaks separated by the mass difference conferred by the deuterium atoms . For Pimozide-d5, this would be a mass difference of up to 5 Daltons, assuming the metabolic transformation does not occur at the site of deuteration. This "doublet signature" allows researchers to:

Instantly distinguish drug-derived metabolites from endogenous background noise.

Confirm the metabolic pathways (e.g., N-dealkylation, hydroxylation, oxidation).

Trace the fate of specific fragments of the parent molecule.

For instance, a research study investigating Pimozide's metabolism in human liver microsomes could use Pimozide-d5 to definitively confirm the formation of 1-(4,4-bis(4-fluorophenyl)butyl)piperidin-4-one (B8331846) as a major metabolite. The mass spectrometer would detect two signals: one for the non-labeled metabolite and another, 5 Da heavier, for its deuterated counterpart, providing unequivocal evidence of its origin .

Applications in High-Throughput Screening Support

High-Throughput Screening (HTS) campaigns test vast libraries of compounds for activity against a biological target. The accuracy and reproducibility of these screens depend on robust analytical methods for quantification. Pimozide-d5 serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays that support HTS.

Consider an HTS assay designed to identify inhibitors of a specific CYP450 enzyme that metabolizes Pimozide.

Assay Setup: Pimozide (the substrate) is incubated with the enzyme and each compound from the screening library.

Sample Processing: The reaction is stopped, and a precise amount of Pimozide-d5 is added to every well as the internal standard.

Analysis: The samples are analyzed by LC-MS/MS. The instrument measures the peak area of both Pimozide and Pimozide-d5.

Because Pimozide-d5 is chemically identical to Pimozide, it experiences the same extraction efficiency, matrix effects, and instrument variability during analysis. By calculating the ratio of the analyte's peak area (Pimozide) to the IS's peak area (Pimozide-d5), any experimental variations are normalized. This ensures that a low Pimozide signal is truly due to inhibition of its metabolism, not sample loss or analytical error . This precision is paramount for reliably identifying "hits" from thousands of data points.

| Test Compound ID | Pimozide Peak Area | Pimozide-d5 (IS) Peak Area | Peak Area Ratio (Pimozide/IS) | % Inhibition (vs. Control) |

|---|---|---|---|---|

| Control (No Inhibitor) | 50,000 | 100,000 | 0.50 | 0% |

| Cmpd_001 | 49,500 | 99,000 | 0.50 | 0% |

| Cmpd_002 (Hit) | 5,200 | 104,000 | 0.05 | 90% |

| Cmpd_003 | 24,000 | 96,000 | 0.25 | 50% |

Deuterated Compounds as Research Standards for Compound Libraries

Compound libraries are foundational assets in drug discovery, and their quality is critical. Pimozide-d5, as a high-purity, well-characterized material, serves as an essential reference standard for the quality control (QC) and validation of these libraries.

Its roles include:

Identity Confirmation: When a chemical library is purported to contain Pimozide, its identity can be unequivocally confirmed. An LC-MS analysis of the library sample co-injected with Pimozide-d5 will show two peaks with identical chromatographic retention times but a mass difference of 5 Da. This provides definitive proof of identity that is far more robust than retention time alone .

Purity Assessment: Pimozide-d5 can be used as a quantitative standard to determine the purity of Pimozide samples in a compound library. By creating a calibration curve with the high-purity deuterated standard, the exact concentration and thus the purity of the non-labeled compound can be calculated with high accuracy.

Analytical Method Validation: Before a compound library is used in screens, the analytical methods themselves must be validated. Pimozide-d5 is the gold-standard internal standard for developing and validating a bioanalytical method for Pimozide. Key validation parameters such as accuracy, precision, linearity, and stability are all assessed using this stable isotope-labeled standard to ensure the method is fit for purpose .

In essence, Pimozide-d5 acts as a metrological anchor, ensuring that the Pimozide within a research library is correctly identified, quantified, and analyzed, thereby safeguarding the integrity of downstream experimental results.

Future Directions and Unexplored Research Domains

Advancements in Deuteration Technologies for Complex Molecules

The synthesis of deuterated compounds like Pimozide-d5 is intrinsically linked to the evolution of deuteration technologies. Historically, the incorporation of deuterium (B1214612) into complex organic molecules was a challenging and often low-yield process. However, recent advancements are paving the way for more efficient and selective deuteration, which will undoubtedly impact the future availability and application of compounds like Pimozide-d5.

Recent breakthroughs in methodology include:

Hydrogen Isotope Exchange (HIE): This technique has seen significant progress, with the development of new catalysts and reaction conditions that allow for the selective exchange of hydrogen for deuterium atoms in complex molecules. researchgate.netacs.org Methods utilizing iridium catalysts, for instance, have shown high efficiency for ortho-directed HIE in aromatic systems. acs.orgsnnu.edu.cn

Reductive and Dehalogenative Deuteration: These emerging techniques are expanding the toolkit for isotopic labeling, offering alternative pathways to introduce deuterium into specific molecular positions. researchgate.netacs.org

Deuterium-Enabled Chiral Switching (DECS): This innovative approach uses deuterium to stabilize chiral centers in molecules that would otherwise undergo rapid interconversion. deuterx.comnih.govacs.org This allows for the isolation and study of individual enantiomers, potentially leading to drugs with improved therapeutic profiles. deuterx.comnih.gov

These advancements promise to make the synthesis of complex deuterated molecules like Pimozide-d5 more accessible and cost-effective, thereby encouraging broader research into their properties and applications.

Integration of Deuterated Analogues in Systems Pharmacology Approaches

Systems pharmacology, which seeks to understand the effects of drugs on entire biological systems, stands to benefit significantly from the use of deuterated analogues like Pimozide-d5. The ability to track the metabolic fate of a drug with high precision is crucial for building accurate pharmacokinetic and pharmacodynamic models.

Pimozide-d5 can be instrumental in:

Metabolite Identification and Quantification: As a stable, non-radioactive tracer, Pimozide-d5 allows for the precise tracking of the parent drug and its metabolites in complex biological matrices. acs.orgnih.gov This is essential for understanding the complete metabolic profile of Pimozide (B1677891).

Drug-Drug Interaction Studies: Pimozide is metabolized by cytochrome P450 enzymes. drugbank.com Pimozide-d5 can be used to investigate how co-administered drugs affect the metabolism of Pimozide, providing valuable data for predicting and avoiding adverse drug interactions.

The integration of data from studies using deuterated analogues will enhance the predictive power of systems pharmacology models, ultimately leading to more personalized and effective therapeutic strategies.

Novel Applications of Pimozide-d5 in Basic Science Research

Beyond its clinical applications, Pimozide-d5 holds promise as a valuable tool in basic science research, particularly in neuroscience and cell biology. The unique properties of this deuterated compound can be exploited to probe fundamental biological processes.

Potential novel applications include:

Probing Dopamine (B1211576) Receptor Dynamics: Pimozide is a potent antagonist of dopamine D2-like receptors. wikipedia.orgquimigen.ptresearchgate.net Pimozide-d5, with its potentially altered metabolic stability, could be used to investigate the long-term consequences of dopamine receptor blockade in various neuronal circuits. This could provide insights into the mechanisms underlying both the therapeutic effects and the side effects of antipsychotic medications.

Elucidating Cancer Cell Signaling Pathways: Pimozide has demonstrated anti-cancer properties in various cancer cell lines, including breast cancer and hepatocellular carcinoma, by inhibiting signaling pathways like STAT3 and Wnt/β-catenin. nih.govnih.gov Pimozide-d5 could be employed to study the kinetics of these inhibitory effects and to identify downstream targets, potentially leading to the development of novel cancer therapies.

The use of Pimozide-d5 as a research tool can help to unravel the complex molecular mechanisms underlying the actions of Pimozide and other psychoactive compounds.

Addressing Remaining Research Gaps in Isotope Effects and Metabolism

Despite the growing use of deuterated compounds in drug development, several research gaps remain concerning the precise nature of deuterium isotope effects and their impact on drug metabolism. nih.govjuniperpublishers.com

Key areas for future investigation include:

Predictability of the Kinetic Isotope Effect (KIE): While the KIE is a well-established phenomenon, its magnitude and consequences for a given molecule are not always predictable and require experimental determination. researchgate.net Further research is needed to develop computational models that can more accurately predict the impact of deuteration on the metabolic fate of complex drugs like Pimozide.

Metabolic Switching: The slowing of metabolism at a deuterated site can sometimes lead to an increase in metabolism at other sites, a phenomenon known as metabolic switching. nih.govnih.gov The extent and consequences of metabolic switching for Pimozide-d5 are currently unknown and warrant investigation. Understanding these alternative metabolic pathways is crucial for a complete safety and efficacy assessment.

Pharmacodynamic Isotope Effects: While most research has focused on pharmacokinetic isotope effects, the possibility of pharmacodynamic isotope effects—where deuteration directly alters the interaction of a drug with its target—remains an underexplored area. For a receptor antagonist like Pimozide, it is important to confirm that deuteration does not significantly alter its binding affinity or functional activity at dopamine receptors and other targets.

Closing these research gaps will not only enhance our understanding of Pimozide-d5 but also provide a more robust framework for the rational design and application of deuterated drugs in the future.

Q & A

Basic Research Questions

Q. How is Pimozide-d5 (Major) synthesized and characterized for research use?

- Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., aromatic rings or side chains) using catalytic deuteration or isotopic exchange protocols. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement (>98% enrichment) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) and stability under storage conditions (e.g., -20°C in inert atmospheres) .

Q. What experimental considerations are critical when using deuterated compounds like Pimozide-d5 in pharmacokinetic studies?

- Methodological Answer : Researchers must account for isotopic effects on metabolic stability, such as altered cytochrome P450 enzyme interactions. Analytical methods (e.g., LC-MS/MS) should distinguish between deuterated and non-deuterated metabolites. Control experiments using non-deuterated Pimozide are essential to isolate isotopic impacts on clearance rates and bioavailability .

Q. How do researchers validate the purity and stability of Pimozide-d5 (Major) under different storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation testing (e.g., exposure to heat, light, and humidity) followed by HPLC analysis to monitor decomposition products. Long-term stability is assessed via periodic re-analysis over 6–12 months. Deuterium loss is quantified using isotopic ratio MS, ensuring <2% degradation under recommended storage protocols .

Advanced Research Questions

Q. How can conflicting binding affinity data for Pimozide-d5 across different receptor assays be systematically resolved?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition for dopamine D2 receptors). Control variables such as buffer pH, membrane preparation methods, and cell line selection (e.g., HEK293 vs. neuronal cells). Apply meta-analysis frameworks to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch compound variability) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Pimozide-d5 receptor antagonism studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate IC50 values, with bootstrapping to calculate 95% confidence intervals. For comparative studies (e.g., Pimozide-d5 vs. non-deuterated analogs), apply mixed-effects models to account for inter-experiment variability. Sensitivity analyses should test assumptions about baseline drift in functional assays .

Q. How should researchers design a PICOT-based study to assess Pimozide-d5's efficacy in modulating dopamine signaling in animal models?

- Methodological Answer :

- Population : Rodent models with hyperdopaminergic phenotypes (e.g., 6-OHDA-lesioned rats).

- Intervention : Oral administration of Pimozide-d5 (0.5–2.0 mg/kg) vs. vehicle.

- Comparison : Non-deuterated Pimozide to isolate isotopic effects.

- Outcome : Quantitative microdialysis measurements of striatal dopamine levels.

- Time : Acute (24-hour) and chronic (14-day) treatment phases.

This framework ensures alignment with translational research goals and ethical guidelines for animal studies .

Q. How can mixed-methods approaches enhance mechanistic studies of Pimozide-d5's off-target effects?

- Methodological Answer : Combine quantitative receptor profiling (e.g., Ki values for D2, D3, and α1-adrenoceptors) with qualitative transcriptomic analysis (RNA-seq) to identify unintended signaling pathways. Triangulate findings using in silico docking simulations to predict off-target interactions, followed by functional validation in primary neuronal cultures .

Data Contradiction and Validation

Q. What strategies address discrepancies between in vitro and in vivo potency data for Pimozide-d5?

- Methodological Answer : Reconcile differences by evaluating tissue-specific metabolism (e.g., hepatic vs. brain bioavailability) and protein-binding affinities. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure levels. Validate with positron emission tomography (PET) imaging in animal models to correlate receptor occupancy with behavioral outcomes .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility when publishing Pimozide-d5 experimental data?

- Methodological Answer : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry guidelines) to detail synthesis, characterization, and assay conditions. Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing and cite prior studies using deuterated neuroleptics to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.